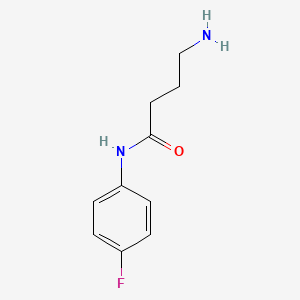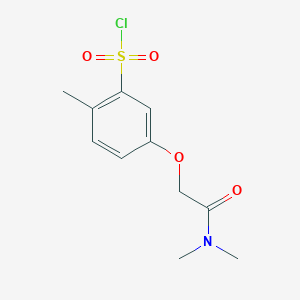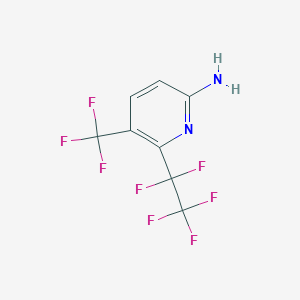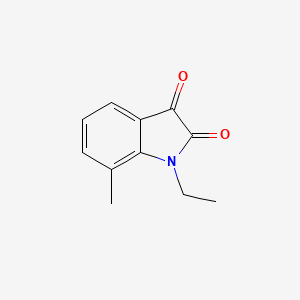
Acetamide, N-(4-azidophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-azidophenyl)-: is an organic compound with the molecular formula C8H9N4O. It is characterized by the presence of an azide group (-N3) attached to a phenyl ring, which is further connected to an acetamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, N-(4-azidophenyl)- typically involves the reaction of 4-azidoaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows: [ \text{4-Azidoaniline} + \text{Acetic Anhydride} \rightarrow \text{Acetamide, N-(4-azidophenyl)-} + \text{Acetic Acid} ]
Industrial Production Methods: Industrial production of Acetamide, N-(4-azidophenyl)- may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azide group in Acetamide, N-(4-azidophenyl)- can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines, alcohols, and thiols can be used under mild conditions.
Reduction Reactions: Hydrogen gas with a palladium or platinum catalyst.
Cycloaddition Reactions: Alkynes in the presence of a copper catalyst.
Major Products:
- Substituted derivatives with various functional groups.
- Amine derivatives.
- Triazole derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: Acetamide, N-(4-azidophenyl)- is used as a precursor in the synthesis of various heterocyclic compounds. Its azide group is a versatile functional group that can be transformed into different chemical entities.
Biology: In biological research, Acetamide, N-(4-azidophenyl)- is used in the study of protein labeling and modification. The azide group can react with alkyne-functionalized probes in bioorthogonal chemistry, allowing for the selective labeling of biomolecules.
Medicine: The compound has potential applications in drug discovery and development. Its derivatives may exhibit biological activities that can be explored for therapeutic purposes.
Industry: Acetamide, N-(4-azidophenyl)- is used in the development of advanced materials, such as polymers and coatings, where its unique chemical properties can impart desirable characteristics to the final product .
Wirkmechanismus
The mechanism of action of Acetamide, N-(4-azidophenyl)- is primarily related to its azide group. The azide group can undergo various chemical transformations, leading to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as proteins and nucleic acids, resulting in modifications that can alter their function. The specific pathways involved depend on the nature of the reaction and the target molecule .
Vergleich Mit ähnlichen Verbindungen
Acetamide, N-(4-aminophenyl)-: This compound has an amine group instead of an azide group, leading to different chemical reactivity and applications.
Acetamide, N-(4-nitrophenyl)-: The presence of a nitro group imparts different electronic properties and reactivity compared to the azide group.
Uniqueness: Acetamide, N-(4-azidophenyl)- is unique due to its azide group, which provides a versatile platform for various chemical transformations. This makes it a valuable compound in synthetic chemistry and materials science .
Eigenschaften
CAS-Nummer |
52578-66-2 |
|---|---|
Molekularformel |
C8H8N4O |
Molekulargewicht |
176.18 g/mol |
IUPAC-Name |
N-(4-azidophenyl)acetamide |
InChI |
InChI=1S/C8H8N4O/c1-6(13)10-7-2-4-8(5-3-7)11-12-9/h2-5H,1H3,(H,10,13) |
InChI-Schlüssel |
STBMXWORHXFHES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-fluorophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12119995.png)
![4-Methyl-5-octylindolo[2,3-b]quinoxaline](/img/structure/B12119999.png)




![3-[(4,6-Dihydroxy-5-propylpyrimidin-2-yl)sulfanyl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B12120028.png)
![6-chloro-1-[3-(4-methylphenoxy)propyl]-6H-3,1-benzoxazin-1-ium-2,4-dione](/img/structure/B12120033.png)

![2-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]butanamide](/img/structure/B12120042.png)
![6-(4-Methoxyphenyl)-4-methyl-2-propyl-4a,7,8,9a-tetrahydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B12120049.png)

![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)
